3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole
CAS No.: 1296225-25-6
Cat. No.: VC5040669
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254
* For research use only. Not for human or veterinary use.
![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole - 1296225-25-6](/images/structure/VC5040669.png)
Specification
CAS No. | 1296225-25-6 |
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Molecular Formula | C12H13N3O3 |
Molecular Weight | 247.254 |
IUPAC Name | 3-methyl-1-[2-(4-nitrophenoxy)ethyl]pyrazole |
Standard InChI | InChI=1S/C12H13N3O3/c1-10-6-7-14(13-10)8-9-18-12-4-2-11(3-5-12)15(16)17/h2-7H,8-9H2,1H3 |
Standard InChI Key | SUTMITQIBFMDDE-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Molecular Properties
Physicochemical Properties
The nitrophenoxy group enhances the compound’s polarity, resulting in moderate solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its logP value, a critical parameter for drug-likeness, is estimated at 2.1–2.5, indicating balanced hydrophobicity .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole typically involves a nucleophilic substitution reaction. A common route includes:
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Alkylation of Pyrazole: Reacting 3-methyl-1H-pyrazole with 2-(4-nitrophenoxy)ethyl bromide in the presence of a base (e.g., potassium carbonate) in DMF at 60–80°C .
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Purification: Crude product purification via column chromatography or recrystallization from ethanol/water mixtures yields the final compound with >97% purity .
Table 2: Optimal Synthesis Conditions
Parameter | Condition | Source |
---|---|---|
Solvent | Dimethylformamide (DMF) | |
Base | KCO | |
Temperature | 60–80°C | |
Reaction Time | 6–8 hours | |
Yield | 75–85% |
Mechanistic Insights
The reaction proceeds via an S2 mechanism, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the alkyl bromide. The base deprotonates the pyrazole, enhancing its nucleophilicity. Steric hindrance from the methyl group at the 3-position slightly reduces reaction efficiency compared to unsubstituted pyrazoles .
Structural and Spectroscopic Analysis
NMR Spectroscopy
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H NMR (CDCl): Signals at δ 8.57 ppm (s, 1H, pyrazole-H), δ 7.29–8.38 ppm (m, 4H, aromatic-H), δ 4.41 ppm (t, 2H, -OCH), and δ 2.41 ppm (s, 3H, -CH) .
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C NMR: Peaks at 154.2 ppm (C=N), 148.6 ppm (NO), and 126–135 ppm (aromatic carbons) .
Infrared Spectroscopy
Key IR absorptions include 3125 cm (C-H aromatic), 1673 cm (C=O absent, confirming no ketone formation), and 1526 cm (N=O stretch) .
Reactivity and Functionalization
Reduction Reactions
Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, producing 3-methyl-1-[2-(4-aminophenoxy)ethyl]-1H-pyrazole, a potential precursor for further functionalization.
Activity | Predicted IC/MIC | Basis |
---|---|---|
Antitumor (MCF-7) | 5–15 µM | Structural similarity to |
Antibacterial (S. aureus) | 16–32 µg/mL | Nitrophenoxy analogs |
Future Directions
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Biological Screening: Prioritize in vitro assays to validate antitumor and antimicrobial hypotheses.
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Derivatization: Explore carboxylation or sulfonation to enhance solubility and bioavailability.
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Structural Optimization: Modify the nitrophenoxy group to improve target selectivity.
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